2'-Hydrazino-2,3'-bipyridine

Heterocyclic Synthesis Triazolopyridine Fused Heterocycles

Research labs requiring a specific hydrazinobipyridine regioisomer for triazolopyridine synthesis often face supply uncertainty and positional isomer misidentification. 2'-Hydrazino-2,3'-bipyridine (CAS 101002-02-2) resolves these challenges with defined reactivity and batch-to-batch consistency. - Yield: 84% isolated yield in triazolopyridine annulation with triethyl orthoformate (3h), enabling precise stoichiometric planning. - Ligand Utility: Bidentate N-donor for mixed-ligand metal complexes, offering controlled denticity vs. tetradentate analogs. - Quality Control: Melting point 64-65°C provides immediate identity verification upon receipt. Supplied at ≥95% purity, with expedited global shipping.

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
Cat. No. B8556360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Hydrazino-2,3'-bipyridine
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(N=CC=C2)NN
InChIInChI=1S/C10H10N4/c11-14-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h1-7H,11H2,(H,13,14)
InChIKeyKDWPVIZGXZEJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Hydrazino-2,3'-bipyridine: Key Procurement Data


2'-Hydrazino-2,3'-bipyridine (CAS 101002-02-2) is an organic heterocyclic compound with the molecular formula C10H10N4 and a molecular weight of 186.21 g/mol, typically supplied at ≥95% purity . It is classified as both a hydrazine derivative and a bidentate ligand, capable of coordinating metal ions through nitrogen atoms in the hydrazino and pyridine moieties . The compound serves as a key intermediate for synthesizing triazolopyridine fused heterocycles and as a ligand precursor in coordination chemistry [1][2].

1
Heterocyclic Synthesis Key intermediate for triazolopyridine fused heterocycles via cyclocondensation
2
Coordination Chemistry Bidentate ligand precursor with two N-donor sites for metal complex construction
3
Nucleophilic Handle Hydrazino group enables annulation chemistry not accessible with unsubstituted bipyridines

2'-Hydrazino-2,3'-bipyridine: Key Differentiators


The specific 2,3'-bipyridine connectivity with hydrazino substitution at the 2'-position confers distinct reactivity and coordination geometry that is not transferable to other regioisomers (e.g., 2,2'-bipyridine, 4,4'-bipyridine) or alternative substitution patterns (e.g., 6-hydrazino-3,3'-bipyridine). While 2,2'-bipyridine functions primarily as a classic bidentate chelating ligand forming stable five-membered metallacycles , the 2'-hydrazino modification on the 2,3'-framework introduces both an extended donor set and a nucleophilic handle for heterocycle construction [1]. Substitution with generic bipyridines eliminates the hydrazino functionality required for triazole annulation chemistry and alters the bite angle and denticity in metal coordination, fundamentally changing downstream synthetic outcomes .

This product 2'-Hydrazino-2,3'-bipyridine with hydrazino group at the inter-ring junction
Substitution risk Generic 2,2'-bipyridine lacks the hydrazino functionality; triazole annulation and extended donor set are not available
This product Hydrazino substitution at the 2'-position directs cyclization to 8-(2-pyridinyl)-triazolopyridine
Substitution risk Regioisomers such as 6-hydrazinyl-2,3'-bipyridine yield different heterocyclic products from the same condensation
This product Bidentate ligand offering flexibility for mixed-ligand systems and stepwise assembly
Substitution risk Tetradentate bis-hydrazino analogs lock metal geometry and may not suit applications requiring tunable coordination spheres

2'-Hydrazino-2,3'-bipyridine: Differentiation Evidence


Triazole Annulation Yield Comparison

2'-Hydrazino-2,3'-bipyridine undergoes reaction with triethyl orthoformate to afford 8-(2-pyridinyl)-1,2,4-triazolo[4,3-a]pyridine in 84% isolated yield after 3.0 hours of reaction [1]. In contrast, literature reports for 2'-hydrazino-2,4'-bipyridine (the 4'-pyridinyl regioisomer) under analogous conditions indicate the formation of the corresponding triazolopyridine derivative in 'high yields' . The 2,3'-substitution pattern provides a well-characterized, reproducible yield of 84% that can be benchmarked for synthetic planning and procurement scale calculations [1]. Comparative quantitative yield data for other hydrazinobipyridine regioisomers in this specific annulation are not fully reported, making the 2,3'-isomer the most extensively documented option with defined reaction metrics [2].

Triazole Annulation Yield
Reported
84% isolated yield
vs. 'High yields' (undefined for 2,4'-isomer)
Supports synthetic planning and procurement scale calculation
Benchmark for stoichiometric planning; 3.0 h reaction time
Heterocyclic Synthesis Triazolopyridine Fused Heterocycles

Ligand Denticity: Bidentate vs. Tetradentate

2'-Hydrazino-2,3'-bipyridine functions as a bidentate ligand capable of coordinating metal ions through two nitrogen atoms, forming a discrete coordination environment suitable for mononuclear complexes . In contrast, bis-hydrazino derivatives such as 6,6′-bis(N-methylhydrazine)-2,2′-bipyridine act as tetradentate N4-donor ligands that enforce a more rigid, square-planar geometry in mononuclear copper(II) complexes [1]. Additionally, 6,6′-bis(hydrazino)-2,2′-bipyridines can form pentadentate macrocyclic ligands upon template condensation, yielding six-coordinate vanadium(III) adducts with axial chloride ligands [2]. The lower denticity (bidentate vs. tetradentate/pentadentate) of 2'-Hydrazino-2,3'-bipyridine offers greater flexibility for constructing mixed-ligand systems and stepwise metallosupramolecular assemblies .

Ligand Denticity
Class-level
Bidentate (2 N-donors)
vs. Tetradentate N4 / Pentadentate analogs
Supports mixed-ligand system design flexibility
Class-level inference from coordination chemistry literature
Coordination Chemistry Bidentate Ligand Metal Complexation

Isomer Purity: Melting Point Characterization

2'-Hydrazino-2,3'-bipyridine synthesized via the reaction of 2'-chloro-2,3'-bipyridine with anhydrous hydrazine in pyridine (reflux, 36 h) yields yellow crystals with a defined melting point of 64-65 °C . The isolation of a crystalline product with a sharp, reproducible melting range provides a straightforward quality control metric that confirms regioisomeric identity . By contrast, numerous alternative hydrazinobipyridine isomers (e.g., 2-hydrazino-3,3'-bipyridine, 6'-hydrazino-2,2'-bipyridine) are typically supplied as research-grade materials without similarly well-documented melting point characterization in vendor literature, potentially complicating batch-to-batch consistency verification [1].

Melting Point
Data to verify
64–65 °C
Supports identity verification and purity assessment upon receipt
Source-specific review recommended; yellow crystals
Isomer Purity Characterization Synthetic Reproducibility

Hydrazino Group Position: Reactivity Comparison

The positioning of the hydrazino group on the 2,3'-bipyridine framework dictates the accessible heterocyclic products. 2'-Hydrazino-2,3'-bipyridine, bearing the hydrazino substituent on the 2'-position of the 2,3'-bipyridine core, undergoes cyclocondensation with triethyl orthoformate to produce 8-(2-pyridinyl)-1,2,4-triazolo[4,3-a]pyridine [1]. In contrast, the positional isomer 6-hydrazinyl-2,3'-bipyridine (CAS 39883-46-0) features the hydrazino group on the 6-position of the bipyridine ring bearing the 2-substituent . The altered substitution pattern in 6-hydrazinyl-2,3'-bipyridine directs cyclization toward distinct triazolopyridine regioisomers, as the hydrazino group is positioned ortho to the pyridine nitrogen rather than at the inter-ring junction . This positional difference translates to fundamentally different heterocyclic products from the same condensation reaction [1].

Hydrazino Position
Class-level
8-(2-Pyridinyl)-triazolopyridine
vs. Different regioisomer from 6-hydrazinyl isomer
Confirms regiochemical requirement for target scaffold access
Quantitative data for 6-isomer not available in accessible literature
Regioisomer Reactivity Nucleophilic Substitution Heterocycle Formation

2'-Hydrazino-2,3'-bipyridine: Application Scenarios


8-(2-Pyridinyl)-1,2,4-triazolo[4,3-a]pyridine Synthesis

2'-Hydrazino-2,3'-bipyridine is the demonstrated precursor for preparing 8-(2-pyridinyl)-1,2,4-triazolo[4,3-a]pyridine via reaction with triethyl orthoformate, achieving an isolated yield of 84% after 3.0 hours [1]. This reproducible yield metric enables precise stoichiometric planning and cost projection for multistep syntheses targeting triazolopyridine-fused heterocycles. The defined yield supports procurement decisions where synthetic efficiency must be quantified prior to scale-up [1].

Mixed-Ligand Metal Complex Construction

As a bidentate ligand with two nitrogen donor atoms (hydrazino and pyridine nitrogens), 2'-Hydrazino-2,3'-bipyridine is suitable for synthesizing mixed-ligand metal complexes where control over denticity and coordination number is required [1]. Its lower denticity relative to tetradentate analogs such as 6,6′-bis(N-methylhydrazine)-2,2′-bipyridine allows for sequential ligand addition and the incorporation of additional co-ligands, enabling systematic tuning of metal center geometry and electronic properties .

Regioselective Heterocycle Construction

The specific 2'-position of the hydrazino group on the 2,3'-bipyridine core is chemically essential for generating 8-(2-pyridinyl)-1,2,4-triazolo[4,3-a]pyridine via cyclocondensation [1]. Alternative regioisomers such as 6-hydrazinyl-2,3'-bipyridine (CAS 39883-46-0) possess the hydrazino group at a different position, yielding chemically distinct triazolopyridine products . This positional specificity makes 2'-Hydrazino-2,3'-bipyridine the required starting material for accessing this particular triazolopyridine scaffold, and substitution with other hydrazinobipyridine isomers will result in different heterocyclic outcomes [1].

Physical Property Standards for QC

For laboratories requiring rapid identity verification upon receipt, the well-characterized melting point of 64-65 °C for crystalline 2'-Hydrazino-2,3'-bipyridine provides a practical quality control benchmark [1]. This defined 1 °C melting range supports batch-to-batch consistency verification and reduces the risk of regioisomer misidentification that could arise when using hydrazinobipyridine isomers lacking published melting point data [1].

Application
Selection Property
Validation Focus
Triazolopyridine synthesis
Reaction yield benchmarking
Synthetic efficiency and stoichiometric planning
Mixed-ligand complex design
Ligand denticity flexibility
Coordination geometry and stepwise assembly verification
Regioselective heterocycle construction
Hydrazino position specificity
Regioisomeric product confirmation
Receipt QC verification
Melting point standard
Batch consistency and identity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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